Perfluorohexanesulfonic acid
Overview
Description
Perfluorohexanesulfonic acid is a synthetic chemical compound belonging to the group of per- and polyfluoroalkyl substances. It is an anionic fluorosurfactant and a persistent organic pollutant with bioaccumulative properties . This compound is known for its strong carbon-fluorine bonds, which contribute to its stability and persistence in the environment .
Mechanism of Action
Target of Action
Perfluorohexanesulfonic acid (PFHxS) is a synthetic chemical compound and a member of the group of per and polyfluoroalkyl substances (PFASs) . It is an anionic fluorosurfactant . PFHxS has been used industrially as a surfactant to make fluoropolymers, as a surfactant or surface protection agent for cleaning and polishing products, and in other industrial fluids or water-proofing agents .
Mode of Action
PFHxS has a six-carbon fluorocarbon chain that is both hydrophobic and lipophobic. Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds . In humans, PFHxS binds to blood albumin , and relatively little PFHxS is found in the liver compared to longer chain PFASs such as PFOS .
Biochemical Pathways
Due to the strength of its carbon-fluorine bonds, it persists in the environment and in living organisms . The half-life of PFASs in human blood generally decreases with decreasing backbone (CF2) length. Pfhxs is an unusual exception in that its half-life is greater than both longer and shorter chain equivalents such as pfos or pfbs .
Pharmacokinetics
The pharmacokinetics of PFHxS are characterized by its persistence in the environment and bioaccumulative properties . It is resistant to hydrolysis, photolysis, and biodegradation, which leads to its persistence in the environment .
Result of Action
It is known that pfhxs is a persistent organic pollutant with bioaccumulative properties . It remains ubiquitous in many environments and within the general population, and is one of the most commonly detected PFASs .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of PFHxS. Concerns about PFHxS and other PFAS stem from the resistance of these compounds to hydrolysis, photolysis, and biodegradation, which leads to their persistence in the environment .
Biochemical Analysis
Biochemical Properties
Perfluorohexanesulfonic acid has a six-carbon fluorocarbon chain that is both hydrophobic and lipophobic. Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds. Due to the strength of its carbon-fluorine bonds, this compound persists in the environment and in living organisms . In humans, this compound binds to blood albumin, and relatively little is found in the liver compared to longer-chain PFASs such as perfluorooctane sulfonic acid .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound has been associated with increased cell proliferation, altered steroid hormone synthesis, and disruption of lipid metabolism . Additionally, this compound induces oxidative stress, leading to lipid peroxidation and malondialdehyde formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules such as blood albumin and enzymes involved in lipid metabolism . This compound can disrupt signaling pathways, leading to oxidative stress and disturbances in lipid metabolism . These interactions result in changes in gene expression and enzyme activity, contributing to its toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, which contributes to its persistence in the environment and living organisms . Long-term exposure to this compound has been associated with adverse effects on cellular function, including oxidative stress and lipid metabolism disturbances .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can induce changes in lipid metabolism and oxidative stress . At higher doses, it can lead to more severe toxic effects, including alterations in serum thyroid hormone levels and liver damage . These dose-dependent effects highlight the importance of understanding the threshold levels for safe exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, including lipid metabolism and oxidative stress pathways . It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. The compound’s impact on lipid metabolism is particularly significant, as it can alter the expression of genes involved in lipid transport, storage, and synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . In humans, it binds to blood albumin, which facilitates its transport in the bloodstream . The compound’s distribution is influenced by its hydrophobic and lipophobic properties, allowing it to accumulate in various tissues.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound’s hydrophobic and lipophobic properties enable it to interact with cellular membranes and organelles . These interactions can influence its localization within specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its toxic effects.
Preparation Methods
Perfluorohexanesulfonic acid is synthesized through various chemical routes. One common method involves the electrochemical fluorination of hexanesulfonic acid. This process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms . Industrial production methods often involve the use of aqueous firefighting foams, textile coatings, metal plating, and polishing agents . The production of this compound has been phased out by some companies, but it may still be ongoing in others .
Chemical Reactions Analysis
Perfluorohexanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of perfluorohexanesulfonate .
Scientific Research Applications
Perfluorohexanesulfonic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Perfluorohexanesulfonic acid is similar to other per- and polyfluoroalkyl substances, such as perfluorooctanesulfonic acid, perfluorooctanoic acid, and perfluorononanoic acid . it is unique in its relatively long half-life and its specific applications in industry and research . Other similar compounds include perfluorobutanesulfonic acid and perfluorodecanesulfonic acid .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF13O3S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHDEAJFRJCDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13SO3H, C6HF13O3S | |
Record name | PFHxS | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040150 | |
Record name | Perfluorohexanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
238-239 °C | |
Record name | Perfluorohexanesulfonic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.841 g/cu cm | |
Record name | Perfluorohexanesulfonic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Perfluorohexanesulfonate (PFHxS) is one of the most widely distributed perfluoroalkyl compounds (PFCs) and its possible neurotoxicity has been suggested. However, the effects of PFHxS on neuronal function remain to be elucidated. In this study, the effects of PFHxS on neuronal cell death and the underlying mechanisms were examined. Cerebellar granule cells (CGCs) were isolated from 7-day old rat pups and maintained in culture for additional 7d. The apoptotic effects of PFHxS were determined by caspase-3 activity and TUNEL staining. PFHxS increased the apoptotic death of CGC in concentration-dependent manner. It also increased the activation of ERK1/2, JNK and p38 MAPK with different temporal activation. PD98059, an inhibitor of ERK1/2 pathway, completely blocked PFHxS-induced apoptosis whereas SP600125, a JNK inhibitor, significantly increased the apoptosis, showing their opposite roles in the apoptosis of CGCs. Treatment of antioxidants, Trolox or N-acetylcysteine (NAC), completely blocked ROS generation by PFHxS but neither of these antioxidants prevented PFHxS-induced apoptosis, suggesting that ROS may not play a key role in the process of apoptosis. PD98059 prevented ROS accumulation by PFHxS but the ERK1/2 activation was not affected by Trolox or NAC. These results indicate that ROS is one of downstream targets of ERK1/2, not vice versa. Taken together, PFHxS increased apoptosis of CGC in ERK1/2-dependent manner, where downstream pathway other than ROS may play a major role. ... | |
Record name | Perfluorohexanesulfonic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
355-46-4 | |
Record name | Perfluorohexanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorohexanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorohexanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorohexane-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROHEXANE SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU6Y1E592S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Perfluorohexanesulfonic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.